5-Hydroxymethyl-N,N-dimethyltryptamine

Descripción general

Descripción

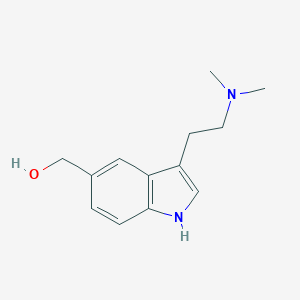

5-Hydroxymethyl-N,N-dimethyltryptamine is a chemical compound belonging to the tryptamine class. It is structurally similar to N,N-dimethyltryptamine, a well-known psychedelic compound. The molecular formula of this compound is C13H18N2O, and it has a molecular weight of 218.29 g/mol

Métodos De Preparación

The synthesis of 5-Hydroxymethyl-N,N-dimethyltryptamine involves several steps. One common synthetic route starts with the precursor 3-(2-dimethylaminoethyl)indole, which undergoes a series of reactions to introduce the hydroxymethyl group at the 5-position of the indole ring The reaction conditions typically involve the use of reagents such as formaldehyde and a reducing agent like sodium borohydride

Análisis De Reacciones Químicas

5-Hydroxymethyl-N,N-dimethyltryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .

Aplicaciones Científicas De Investigación

5-Hydroxymethyl-N,N-dimethyltryptamine has several scientific research applications. In chemistry, it is used as a research tool to study the structure-activity relationships of tryptamine derivatives. In biology, it is investigated for its potential effects on the serotonin system, which is implicated in mood regulation and various neurological disorders. In medicine, this compound is being explored for its potential therapeutic effects, including its ability to modulate brain activity and its potential use in treating conditions like depression and anxiety. Additionally, it has applications in the study of neurogenesis and brain imaging studies.

Mecanismo De Acción

The mechanism of action of 5-Hydroxymethyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, including the 5-HT1A and 5-HT2A receptors . By binding to these receptors, it modulates the release of neurotransmitters and affects various signaling pathways involved in mood regulation, perception, and cognition . The exact molecular targets and pathways involved are still under investigation, but its effects on the serotonin system are well-documented .

Comparación Con Compuestos Similares

5-Hydroxymethyl-N,N-dimethyltryptamine is structurally similar to other tryptamine derivatives, such as N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine . These compounds share a common indole ring structure but differ in their functional groups, which can significantly affect their pharmacological properties. For example, 5-methoxy-N,N-dimethyltryptamine is known for its potent hallucinogenic effects and its therapeutic potential for anxiety and depression . The hydroxymethyl group in this compound may confer unique properties, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

5-Hydroxymethyl-N,N-dimethyltryptamine (5-HO-DMT), also known as bufotenin, is a naturally occurring tryptamine derivative that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, receptor interactions, pharmacological effects, and implications for mental health treatment.

Chemical Structure and Properties

5-HO-DMT is structurally related to serotonin and other tryptamines, characterized by the presence of a hydroxymethyl group at the 5-position of the indole ring. This modification influences its pharmacokinetic properties and receptor binding affinities.

Receptor Interactions

5-HO-DMT primarily interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The following table summarizes its receptor affinities and associated biological effects:

| Receptor | Affinity (K_i, nM) | Action | Signaling Pathway(s) | Downstream Effects |

|---|---|---|---|---|

| 5-HT1A | 1.9 - 3 | Agonist | G_i/G_o | Anxiolytic effects, modulation of mood and cognition |

| 5-HT2A | 12 - 20 | Agonist | G_q | Hallucinogenic effects, neuroplasticity, potential antidepressant activity |

| Sigma-1 | K_d ~15 µM | Agonist | BDNF and EGF signaling | Neuroprotection, modulation of pain perception |

| TAAR1 | Unknown | Agonist | G_s | Dopamine efflux modulation |

These interactions suggest that 5-HO-DMT may play a role in modulating mood disorders and cognitive functions through its action on serotonergic pathways.

Pharmacological Effects

Research indicates that 5-HO-DMT exhibits various pharmacological effects:

- Psychoactive Properties : Similar to other psychedelics, 5-HO-DMT produces alterations in perception, mood, and cognition. Users often report experiences of ego dissolution and profound emotional insights.

- Therapeutic Potential : Observational studies have shown that 5-HO-DMT may lead to rapid reductions in symptoms of depression and anxiety. Its short duration of action may make it suitable for therapeutic settings where quick relief is desired .

- Neuroendocrine Effects : The compound has been shown to stimulate neuroendocrine functions, potentially influencing stress response systems .

The mechanisms through which 5-HO-DMT exerts its effects are still being elucidated. Key proposed mechanisms include:

Propiedades

IUPAC Name |

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISRIZCNFDUGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437533 | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334981-08-7 | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYMETHYL-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9ZF5AV6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.